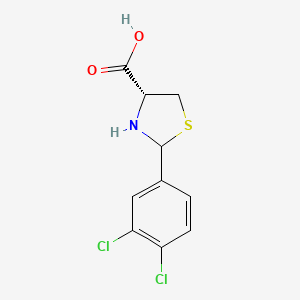

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

Übersicht

Beschreibung

®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid is a chemical compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring, altering the compound’s chemical properties.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid is utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics allow it to serve as a precursor for drugs targeting various diseases, including metabolic disorders and infections .

Research has indicated that this compound may exhibit potential as an enzyme inhibitor. Studies have focused on its ability to inhibit proteases and other enzymes involved in disease pathways, which could lead to therapeutic applications in treating conditions such as cancer and viral infections.

Medicinal Chemistry

The compound has been explored for its anti-inflammatory and antimicrobial properties. Its unique structural features contribute to its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Material Science

In industrial applications, this compound is investigated for developing new materials with specific chemical properties. This includes its use in creating polymers and coatings that require enhanced performance characteristics .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited specific proteases involved in cancer progression. The binding affinity was significantly higher than that of similar compounds lacking the dichlorophenyl group.

- Antimicrobial Activity : In vitro tests indicated that this compound exhibited strong antimicrobial properties against various bacterial strains, suggesting potential for development into an antimicrobial agent.

Wirkmechanismus

The mechanism of action of ®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group and thiazolidine ring contribute to its binding affinity and specificity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. The exact molecular pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid can be compared with other thiazolidine derivatives, such as:

2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity and binding affinity.

2-Phenylthiazolidine-4-carboxylic acid:

2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid: Features a single chlorine atom, which may influence its reactivity and interactions with molecular targets.

The uniqueness of ®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid lies in its specific configuration and the presence of two chlorine atoms on the phenyl ring, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Structure:

- Molecular Formula: C₁₀H₉Cl₂NO₂S

- Molar Mass: 278.15 g/mol

The compound features a thiazolidine ring, which is a five-membered structure containing sulfur and nitrogen atoms, along with a dichlorophenyl substituent that enhances its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. It binds to active sites on enzymes, preventing substrate access and subsequent catalysis.

- Antioxidant Activity: Research indicates that thiazolidine derivatives are involved in reducing oxidative stress by enhancing the activity of antioxidant enzymes .

1. Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibition properties. For example, it has been linked to the inhibition of tyrosinase, an enzyme critical in melanin production, making it a candidate for skin-related applications .

2. Antioxidant Properties

The compound has demonstrated antioxidant capabilities by reducing intracellular reactive oxygen species (ROS) levels in various cell cultures. This suggests its potential role in protecting cells from oxidative damage .

Study Overview

A recent study focused on the synthesis and biological evaluation of thiazolidine derivatives, including this compound. The study utilized molecular docking techniques to predict binding affinities with target enzymes associated with inflammation and oxidative stress .

Table 1: Biological Activities of this compound

Case Study: Effect on Zebrafish Development

A notable case study investigated the developmental toxicity of thiazolidine derivatives in zebrafish embryos. The study found that exposure to various concentrations of this compound led to observable developmental defects such as pericardial edema and tail malformations. Concentration-dependent effects were noted, highlighting the compound's potential risks alongside its therapeutic benefits .

Table 2: Developmental Toxicity Observations

| Concentration (mM) | Observed Effects | Mortality Rate (%) |

|---|---|---|

| 0.1 | Mild defects | 10 |

| 0.2 | Moderate defects | 25 |

| 0.4 | Severe defects (pericardial edema) | 50 |

Eigenschaften

IUPAC Name |

(4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLZAPPBGHGBP-IENPIDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.